3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride
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Overview
Description
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride is a complex organic compound that features a thiazole ring, a phenol group, and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiazole, with a difluorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Shares the thiazole and difluorophenyl moieties but lacks the phenol group.
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine: Similar structure but different functional groups.
Uniqueness
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol is unique due to the presence of both the phenol and thiazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS.ClH/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10;/h1-8,20H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVPEKKDSESJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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